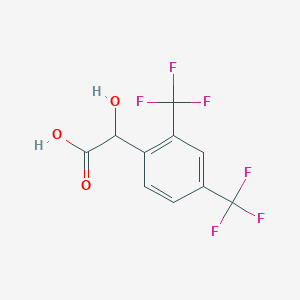

2,4-Bis(trifluoromethyl)mandelic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Bis(trifluoromethyl)mandelic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the aromatic ring of mandelic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid . This reaction involves the use of bismuth catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for 2,4-Bis(trifluoromethyl)mandelic acid are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)mandelic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using bismuth catalysts.

Substitution: Trifluoromethyl groups can participate in substitution reactions, introducing other functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bismuth catalysts for oxidation and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2,4-Bis(trifluoromethyl)mandelic acid has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)mandelic acid involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(Trifluoromethyl)mandelic acid

- 3,5-Bis(trifluoromethyl)benzoic acid

- Methyl 4-(trifluoromethyl)benzoate

- 2-Fluoro-4-(trifluoromethyl)benzoic acid

Uniqueness

2,4-Bis(trifluoromethyl)mandelic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. This compound’s distinct structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for.

Biological Activity

2,4-Bis(trifluoromethyl)mandelic acid is an organic compound notable for its unique structure characterized by two trifluoromethyl groups attached to the mandelic acid framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biology, due to its potential therapeutic properties and interactions with biomolecules.

Chemical Structure

The presence of two trifluoromethyl groups significantly influences the chemical properties of this compound, enhancing its reactivity and stability. This structural uniqueness allows it to participate in various chemical reactions including oxidation and substitution.

Synthesis Methods

One common method for synthesizing this compound involves the bismuth-catalyzed oxidation of 4-(trifluoromethyl)mandelic acid. Industrial production methods are not extensively documented but likely utilize efficient catalysts and optimized reaction conditions for large-scale synthesis.

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The trifluoromethyl groups enhance the compound's ability to engage in various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that mandelic acid derivatives exhibit antimicrobial activity. A comparative study involving mandelic acid and its salts demonstrated significant antibacterial effects against Escherichia coli (E. coli), with variations based on the type of salt and concentration used . This suggests that this compound may also possess similar properties due to its structural analogies.

Case Studies

- Antibacterial Activity : A study assessed the antibacterial effects of mandelic acid salts, revealing that the environment (raw wastewater vs. microbial medium) significantly influenced their efficacy against E. coli. The results highlighted oxidative stress as a dominant mechanism for cytotoxicity and genotoxicity in these compounds .

- Antioxidant Properties : Mandelic acid derivatives have been evaluated for their antioxidant capabilities using various assays (DPPH, FRAP). These studies indicate that structural modifications can enhance antioxidant activities, which may also apply to this compound .

Comparative Analysis

The following table summarizes the biological activities of mandelic acid and its derivatives:

| Compound | Antibacterial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| Mandelic Acid | Moderate | Low | Commonly used in urinary infections |

| This compound | Potentially high | Not extensively studied | Structure enhances reactivity |

| Salts of Mandelic Acid (Li, Na, K) | High | Variable | Activity influenced by metal type |

Research Findings

Recent studies have focused on the broader implications of mandelic acid derivatives in biotechnological applications, such as lignin degradation and waste valorization. For instance, research involving Phanerochaete chrysosporium and Trichoderma reesei has shown promising results in utilizing these compounds for environmental applications .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigating its potential as a therapeutic agent against various pathogens and its role in oxidative stress pathways could provide valuable insights into its applications in medicine and biotechnology.

Properties

Molecular Formula |

C10H6F6O3 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)4-1-2-5(7(17)8(18)19)6(3-4)10(14,15)16/h1-3,7,17H,(H,18,19) |

InChI Key |

KFPFBJBTNVPDGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.